1,3-Dicyclopentylcyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dicyclopentylcyclopentane: is a chemical compound with the molecular formula C15H26 . It is a cycloalkane, specifically a tricyclic compound, consisting of three cyclopentane rings. This compound is known for its unique structure, which includes 17 non-hydrogen bonds, 2 rotatable bonds, and 3 five-membered rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dicyclopentylcyclopentane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of cyclopentyl derivatives using strong acids or bases as catalysts. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the purification of the final product through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1,3-Dicyclopentylcyclopentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of more saturated cyclopentane derivatives.
Substitution: Formation of halogenated cyclopentane derivatives.
Scientific Research Applications
1,3-Dicyclopentylcyclopentane has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dicyclopentylcyclopentane involves its interaction with specific molecular targets and pathways. The compound’s unique tricyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: A simpler cycloalkane with a single five-membered ring.
1,1’3’,1’'-Tercyclopentane: Another tricyclic compound with a similar structure but different substitution patterns.
Uniqueness
1,3-Dicyclopentylcyclopentane is unique due to its specific arrangement of three cyclopentane rings, which imparts distinct chemical and physical properties. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
6051-40-7 |
---|---|
Molecular Formula |
C15H26 |
Molecular Weight |
206.37 g/mol |
IUPAC Name |
1,3-dicyclopentylcyclopentane |
InChI |
InChI=1S/C15H26/c1-2-6-12(5-1)14-9-10-15(11-14)13-7-3-4-8-13/h12-15H,1-11H2 |
InChI Key |
VUIQTOLVCLYLAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2CCC(C2)C3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.